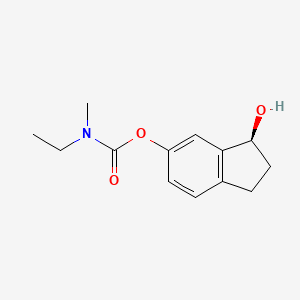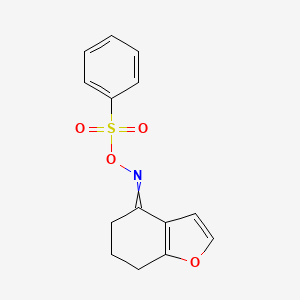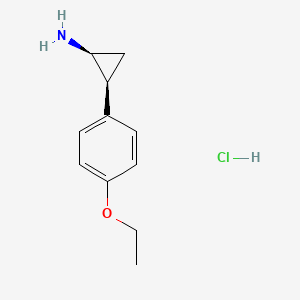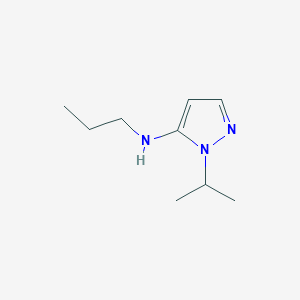![molecular formula C12H12FNOS B11733307 3-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol CAS No. 1856032-87-5](/img/structure/B11733307.png)
3-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(5-Fluorotiofen-2-il)metil]amino}metil)fenol es un compuesto sintético que pertenece a la clase de los fenoles y los tiofenos. Este compuesto se caracteriza por la presencia de un anillo de tiofeno fluorado unido a un grupo fenol a través de un enlace aminometil. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica, incluyendo la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-({[(5-Fluorotiofen-2-il)metil]amino}metil)fenol normalmente implica un proceso de varios pasos. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un reactivo de boro con un derivado de tiofeno halogenado en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y ambientalmente benignas, lo que la convierte en un método preferido para sintetizar moléculas orgánicas complejas.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-({[(5-Fluorotiofen-2-il)metil]amino}metil)fenol puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción asegura un alto rendimiento y pureza del producto final. La escalabilidad de la reacción de acoplamiento de Suzuki–Miyaura la hace adecuada para aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-({[(5-Fluorotiofen-2-il)metil]amino}metil)fenol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo fenol puede oxidarse para formar quinonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: El átomo de flúor en el anillo de tiofeno puede sustituirse con otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila a menudo utilizan reactivos como el metóxido de sodio (NaOCH₃) o el terc-butóxido de potasio (KOtBu).
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otras formas reducidas.
Sustitución: Diversos derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
3-({[(5-Fluorotiofen-2-il)metil]amino}metil)fenol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de 3-({[(5-Fluorotiofen-2-il)metil]amino}metil)fenol implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas involucradas en varios procesos biológicos.
Vías Implicadas: Puede modular vías de señalización relacionadas con la inflamación, el estrés oxidativo y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
2-Metoxi-5-((fenilamino)metil)fenol: Estructura similar pero con un grupo metoxi en lugar de un átomo de flúor.
4-(((4-Metoxifenil)amino)metil)-N,N-dimetilalanina: Contiene un grupo metoxifenilo y una porción de dimetilalanina.
Singularidad
3-({[(5-Fluorotiofen-2-il)metil]amino}metil)fenol es único debido a la presencia del anillo de tiofeno fluorado, que imparte propiedades químicas y biológicas distintas. El átomo de flúor aumenta la estabilidad y la bioactividad del compuesto, lo que lo convierte en una molécula valiosa para diversas aplicaciones.
Propiedades
Número CAS |
1856032-87-5 |
|---|---|
Fórmula molecular |
C12H12FNOS |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
3-[[(5-fluorothiophen-2-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C12H12FNOS/c13-12-5-4-11(16-12)8-14-7-9-2-1-3-10(15)6-9/h1-6,14-15H,7-8H2 |
Clave InChI |
UUVRRKHEYDDBNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CNCC2=CC=C(S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)


![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11733258.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)

![N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11733273.png)
![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)

![2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)


